molecular formula C10H11ClN2 B168387 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine CAS No. 134186-77-9

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine

Cat. No.: B168387
CAS No.: 134186-77-9
M. Wt: 194.66 g/mol
InChI Key: ZJTUHFQNILDWLP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with a molecular formula of C10H11ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine is unique due to the presence of the 3-chloropropyl group, which enhances its reactivity and allows for further functionalization. This structural feature also contributes to its potent inhibitory activity against fibroblast growth factor receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTUHFQNILDWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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